molecular formula C21H20F2N4O2 B2477762 N-(4-fluorophenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251625-16-7

N-(4-fluorophenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Cat. No.: B2477762
CAS No.: 1251625-16-7
M. Wt: 398.414
InChI Key: KQLOSAFNIALKJY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H20F2N4O2 and its molecular weight is 398.414. The purity is usually 95%.
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Scientific Research Applications

1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives exhibit a wide range of bioactivities due to their ability to bind with various enzymes and receptors through multiple weak interactions. These derivatives are explored for their therapeutic potential across a spectrum of diseases, including cancer, fungal infections, bacterial infections, and more. Research highlights the significant development value of these compounds in medicinal chemistry, pointing to a vast array of applications for oxadiazole-based compounds in drug development (Verma et al., 2019).

Piperidine-Based Compounds

Compounds with a piperidine scaffold, especially those substituted with arylalkyl groups, are crucial pharmacophoric elements in antipsychotic agents. These structures improve the potency and selectivity of binding affinity at dopamine D2-like receptors, indicating the importance of piperidine derivatives in developing treatments for neuropsychiatric disorders (Sikazwe et al., 2009).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O2/c22-16-3-1-14(2-4-16)20-25-21(29-26-20)15-9-11-27(12-10-15)13-19(28)24-18-7-5-17(23)6-8-18/h1-8,15H,9-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLOSAFNIALKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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